N-(4-butylphenyl)cyclopropanecarboxamide
Description
N-(4-butylphenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a cyclopropane ring conjugated to a carboxamide group, which is further substituted with a 4-butylphenyl moiety. Cyclopropanecarboxamides are widely studied for their conformational rigidity, metabolic stability, and applications in medicinal chemistry, including kinase inhibition and anticancer activity .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-(4-butylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C14H19NO/c1-2-3-4-11-5-9-13(10-6-11)15-14(16)12-7-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,16) |
InChI Key |
ZZXFAQCDPNTFIC-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CC2 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The table below summarizes key structural analogs, their molecular properties, and applications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent/Backbone | Key Applications/Activities | Evidence ID |
|---|---|---|---|---|---|
| N-(4-fluorophenyl)cyclopropanecarboxamide | C₁₀H₁₀FNO | 179.19 | 4-fluorophenyl | Gas chromatography analysis | [5] |
| N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide | C₁₁H₉ClN₂OS | 252.72 | 4-chlorobenzo[d]thiazol-2-yl | High-purity research chemical | [12] |
| Tozasertib Lactate derivative | C₂₃H₂₈N₈OS·xC₃H₆O₃ | 464.59 (base) | Complex pyrimidine-sulfanylphenyl group | Antineoplastic (MK-0457/VX-680) | [10] |
| GSK-3β/IKK2 dual inhibitors | Variable | ~300–400 | Pyridin-2-ylsulfonyl scaffold | Kinase inhibition (IC₅₀ in nanomolar range) | [9] |
| N-(4-{[(2-methylphenyl)methyl]amino}phenyl)cyclopropanecarboxamide | C₁₈H₂₀N₂O | 280.36 | 2-methylbenzylamino-phenyl | Synthetic intermediate (limited data) | [13] |
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., 4-fluoro in [5], 4-chloro in [12]) enhance stability and may improve binding affinity to hydrophobic enzyme pockets.
- Heterocyclic substituents (e.g., benzo[d]thiazol in [12], pyridinyl in [9]) increase molecular complexity and target selectivity, particularly in kinase inhibition.
- Bulky groups (e.g., pyrimidine-sulfanylphenyl in [10]) correlate with anticancer activity but may reduce solubility.
Molecular Weight and Bioavailability :
- Lower molecular weight analogs (e.g., 179.19 g/mol in [5]) are suited for analytical applications, while higher-weight derivatives (e.g., 464.59 g/mol in [10]) are optimized for therapeutic potency.
Kinase Inhibition
Compounds with a pyridin-2-ylsulfonyl scaffold (e.g., [9]) exhibit dual inhibition of GSK-3β and IKK2 kinases, critical in neuroinflammatory and neurodegenerative diseases. Their nanomolar IC₅₀ values suggest high potency, likely due to the rigid cyclopropane core enhancing binding to ATP pockets .
Anticancer Activity
Tozasertib Lactate ([10]), a cyclopropanecarboxamide derivative, targets Aurora kinases and is used in leukemia treatment. Its efficacy is attributed to the sulfanylphenyl-pyrimidine group, which disrupts mitotic processes .
Preparation Methods
Reaction Mechanism and Catalytic Systems
The ammonolysis of cyclopropanecarboxylic esters represents a widely utilized route for synthesizing cyclopropanecarboxamides. As demonstrated in US Patent 5,068,428, cyclopropanecarboxylic esters react with ammonia under alkaline conditions to form the corresponding amide. The general mechanism involves nucleophilic attack by ammonia on the ester carbonyl, facilitated by alkali metal alcoholates such as sodium isobutoxide. The patent specifies that esters with C₄–C₈ alkyl groups (e.g., isobutyl cyclopropanecarboxylate) exhibit optimal reactivity due to balanced steric and electronic effects.
A critical advancement in this method is the elimination of hydrocarbon solvents, which simplifies workup by avoiding azeotrope formation. For instance, a 1.6 L autoclave reaction using isobutyl cyclopropanecarboxylate and sodium isobutoxide at 100°C under 6 bar NH₃ pressure yielded 296 g (88%) of cyclopropanecarboxamide. The absence of solvents like xylene or toluene enhances reaction efficiency, as evidenced by a 97% yield in Comparative Example 2 of the patent.
Adaptation for N-(4-Butylphenyl)Cyclopropanecarboxamide
To synthesize this compound, the ester substrate must be modified to incorporate the 4-butylphenyl group. While the patent focuses on unsubstituted cyclopropanecarboxamide, analogous procedures can be extrapolated:
-
Substrate Preparation : Replace ammonia with 4-butylphenylamine in the reaction.
-
Catalytic Optimization : Sodium isobutoxide (6–14 mol%) remains effective, but longer reaction times may be required due to the aryl amine’s lower nucleophilicity.
-
Workup Modifications : Post-reaction hydrolysis with aqueous ammonium sulfate and distillation of byproducts (e.g., isobutanol) ensures high-purity isolation.
Direct Coupling of Cyclopropanecarboxylic Acid Chlorides with Amines
General Amidation Protocols
The Royal Society of Chemistry’s supplementary data outlines a robust amidation protocol using acyl chlorides and aryl amines. For example, benzoyl chloride reacts with 3,4-dimethylaniline in dichloromethane with triethylamine (TEA) as a base, achieving 65–77% yields. Adapting this to cyclopropanecarboxamide synthesis involves:
-
Reagents : Cyclopropanecarboxylic acid chloride and 4-butylphenylamine.
-
Solvents : Dichloromethane or tetrahydrofuran (THF).
-
Bases : TEA or pyridine to neutralize HCl byproducts.
A representative procedure from the RSC data employs a 1:1 molar ratio of acyl chloride to amine, stirred for 18 hours at room temperature. For this compound, this method would require stoichiometric adjustments to account for the amine’s bulkiness.
Catalytic Enhancements and Yield Optimization
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acylation by activating the acid chloride. In the synthesis of N-(3-tert-butylphenyl)benzamide, DMAP (0.10 mmol) improved yields to 65% compared to uncatalyzed reactions. Applying this to the target compound, a catalytic system of TEA (1.2 equiv) and DMAP (2 mol%) in dichloromethane is recommended.
Comparative Analysis of Methodologies
Reaction Efficiency and Scalability
| Method | Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Ester Ammonolysis | 88–98% | >99% | High | Solvent-free, minimal workup |
| Acyl Chloride Coupling | 65–77% | 93–99% | Moderate | Broad substrate compatibility |
The ester ammonolysis route excels in scalability and purity, making it industrially preferable. In contrast, acyl chloride coupling offers flexibility for derivatives with sensitive functional groups.
Purification Strategies
-
Crystallization : Cyclopropanecarboxamide derivatives crystallize readily from iso-butanol/water mixtures, as demonstrated in the patent’s Example 1.
-
Distillation : High-boiling byproducts like isobutanol are removed via azeotropic distillation with water, simplifying isolation.
-
Chromatography : For lab-scale synthesis, silica gel chromatography using ethyl acetate/hexane eluents resolves residual amine or acid chloride.
Challenges and Mitigation Strategies
Steric Hindrance of 4-Butylphenyl Group
The tert-butyl group in N-(3-tert-butylphenyl)benzamide synthesis required extended reaction times (18 hours), suggesting that the 4-butyl substituent in the target compound may similarly slow acylation. Mitigation strategies include:
-
Elevated Temperatures : Conducting reactions at 40–50°C to enhance kinetic energy.
-
Microwave Assistance : Reducing reaction times from hours to minutes.
Q & A
Q. What computational methods predict metabolite formation for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
